molecular formula C16H8BrFN2O4S2 B4909533 (5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4909533
M. Wt: 455.3 g/mol
InChI Key: SDEXYZLJKRKMCL-AWNIVKPZSA-N
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Description

(5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups such as bromine, hydroxyl, nitro, and fluorine in its structure suggests potential for multiple chemical interactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific conditions. The reaction may proceed as follows:

    Step 1: Synthesis of the intermediate thiosemicarbazone by reacting 3-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Step 2: Cyclization of the thiosemicarbazone intermediate with 3-bromo-4-hydroxy-5-nitrobenzaldehyde under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology

In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.

Medicine

The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-bromo-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of both bromine and nitro groups in (5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to other similar compounds. These functional groups may enhance its biological activity and provide additional sites for chemical modification.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrFN2O4S2/c17-11-4-8(5-12(14(11)21)20(23)24)6-13-15(22)19(16(25)26-13)10-3-1-2-9(18)7-10/h1-7,21H/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEXYZLJKRKMCL-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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